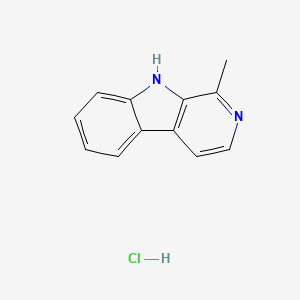

Harmane hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVNOIRYDKHLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-84-0 (Parent) | |

| Record name | Harman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20176039 | |

| Record name | Harman hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21655-84-5 | |

| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harman hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harman hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Harmane Hydrochloride: A Technical Guide on its Mechanism of Action in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a psychoactive β-carboline alkaloid found in various plants, including Peganum harmala, as well as in tobacco smoke, cooked meats, and coffee.[1][2][3] It is an endogenous substance that has garnered significant scientific interest due to its complex pharmacological profile and its potential involvement in both neuroprotective and neurotoxic processes.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms of action of harmane hydrochloride in neuronal cells, focusing on its enzymatic and receptor interactions, effects on neurotransmitter systems, and modulation of ion channels. The guide consolidates quantitative data, details key experimental methodologies, and visualizes complex pathways to support advanced research and drug development.

Core Mechanisms of Action

Harmane's effects on neuronal cells are multifaceted, arising from its ability to interact with multiple molecular targets. The primary mechanisms include potent inhibition of monoamine oxidase A (MAO-A), interactions with various neurotransmitter receptors, and modulation of voltage-gated ion channels.

Monoamine Oxidase (MAO) Inhibition

The most well-characterized action of harmane is its potent, reversible, and competitive inhibition of MAO-A. MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). By inhibiting MAO-A, harmane increases the synaptic concentration of these neurotransmitters, which is believed to underpin many of its psychoactive and potential antidepressant effects. While a potent MAO-A inhibitor, harmane shows significantly less potency for the MAO-B isoform.

Neurotransmitter Receptor Interactions

Harmane directly interacts with several classes of neurotransmitter receptors, modulating their activity.

-

Serotonin (5-HT) Receptors : Harmane displays a moderate affinity for 5-HT₂ₐ receptors and a lower affinity for 5-HT₂c receptors, with negligible interaction at 5-HT₁ₐ sites. Its binding to the G-protein coupled 5-HT₂ₐ receptor may influence downstream signaling cascades, contributing to its modulation of dopamine release. Receptor binding assays show Ki values in the micromolar range for 5-HT₂ receptors.

-

Imidazoline Receptors : Harmane is recognized as a ligand for I₁-imidazoline receptors, with nanomolar affinity similar to clonidine. This interaction is implicated in its cardiovascular effects, such as producing hypotension when microinjected into the rostral ventrolateral medulla (RVLM). Harmane's actions at these receptors may also contribute to intracellular calcium mobilization.

-

GABA-A Receptors : Evidence suggests that harmane interacts with the GABAergic system. It has been shown to increase the electrically stimulated release of GABA from rat cortex slices. Some studies refer to β-carbolines as inverse agonists of benzodiazepine (B76468) receptors, a site on the GABA-A receptor complex. This interaction appears to be independent of its effects on benzodiazepine binding areas.

Modulation of Voltage-Gated Ion Channels

Harmane exerts inhibitory effects on several types of voltage-gated ion channels in a concentration-dependent manner (10–500 μM).

-

Calcium Channels (CaV) : Harmane reduces voltage-activated calcium currents, showing greater potency than the related compound harmaline (B1672942). It primarily affects the sustained (L- and N-type) calcium channel currents, with only a partial effect on transient (T-type) currents. This modulation of calcium influx may be related to its neuroprotective effects.

-

Sodium (NaV) and Potassium (KV) Channels : Harmane also reduces currents through voltage-gated sodium and potassium channels, although these channels are less sensitive to harmane than sustained calcium channels.

Effects on Neurotransmitter Systems

Dopaminergic System

Harmane significantly impacts the dopaminergic system, exhibiting both neurotoxic and modulatory effects.

-

Dopamine Release : Harmane exposure can lead to an increase in extracellular dopamine levels. Low doses (2.27 µmol/kg) have been shown to increase dopamine efflux in the nucleus accumbens by up to 72%, while intermediate doses can cause a decrease, indicating a U-shaped dose-response relationship. The mechanism is complex; while MAO-A inhibition plays a role, studies suggest other mechanisms, such as activation of nicotinic receptors, are also prominently involved in the excitation of ventral tegmental dopamine neurons.

-

Neurotoxicity : At higher concentrations, harmane can be selectively toxic to dopaminergic neurons. This toxicity may be mediated through mitochondrial mechanisms, including decreased mitochondrial viability and increased production of reactive oxygen species (ROS). However, this neurotoxicity does not appear to involve entry into the cell via the dopamine transporter (DAT).

Glutamatergic System

The related β-carboline, harmine (B1663883), has been shown to exert neuroprotective effects by increasing the expression of the astrocytic glutamate (B1630785) transporter 1 (GLT-1). This action enhances glutamate uptake from the synapse, reducing excitotoxicity. While this effect is demonstrated for harmine, the structural similarity suggests a potential area of investigation for harmane.

Quantitative Data Summary

The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) for this compound at various neuronal targets.

| Table 1: Monoamine Oxidase (MAO) Inhibition | |

| Target | Inhibitory Constant (Ki) |

| MAO-A | 5 nM |

| MAO-B | 55 nM |

| Table 2: Receptor Binding Affinity | |

| Receptor | Binding Affinity (Ki) |

| 5-HT₂ Receptors (Brain) | ~5-141 µM |

| α₁-Adrenoceptors (Cardiac) | ~5-141 µM |

| I₁-Imidazoline Receptors | Nanomolar range |

| Table 3: Voltage-Gated Ion Channel Inhibition | |

| Channel | Inhibitory Concentration (IC₅₀) |

| Voltage-gated Ca²⁺ Channels (sustained) | 75.8 µM |

| Voltage-gated Na⁺ Channels | >100 µM |

| Voltage-gated K⁺ Channels | >100 µM |

Experimental Protocols

This section details methodologies for key experiments used to characterize the mechanism of action of harmane.

Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assessing MAO inhibition by monitoring the production of a fluorescent product.

Objective: To determine the IC₅₀ value of harmane for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (B1673886) (non-selective substrate) or specific substrates

-

Control inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

DMSO

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of harmane in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations.

-

Prepare stock solutions of control inhibitors in DMSO.

-

Dilute MAO-A and MAO-B enzymes to the recommended working concentration in assay buffer.

-

Prepare the kynuramine substrate solution in assay buffer.

-

-

Assay Execution:

-

Add 2 µL of diluted harmane or control inhibitor solutions to the wells of the microplate.

-

Include "no-inhibition" control wells (buffer/DMSO only) and "background" control wells (no enzyme).

-

Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

-

Optional for irreversible inhibitors: Pre-incubate the plate at 37°C for 15-30 minutes. Since harmane is a reversible inhibitor, this step may be omitted.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically at appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for the product of kynuramine oxidation).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each harmane concentration relative to the "no-inhibition" control.

-

Plot percent inhibition against the logarithm of harmane concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of harmane for a specific receptor subtype (e.g., 5-HT₂ₐ).

Objective: To determine the binding affinity (Ki) of harmane for a target receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ)

-

This compound

-

Binding buffer

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup:

-

In test tubes, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled harmane.

-

Include "total binding" tubes (no harmane) and "non-specific binding" tubes (with the non-specific control).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each harmane concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of harmane concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve (the concentration of harmane that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Measurement of Dopamine Release via In Vivo Microdialysis

This technique measures changes in extracellular neurotransmitter concentrations in the brain of a freely moving animal.

Objective: To measure harmane-induced changes in extracellular dopamine in a specific brain region (e.g., nucleus accumbens).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound for injection (i.p.)

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery.

-

-

Microdialysis:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period for baseline neurotransmitter levels to be established.

-

-

Sample Collection & Treatment:

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.

-

After collecting several baseline samples, administer harmane (i.p.) to the animal.

-

Continue collecting samples for several hours to monitor the effect of the drug.

-

-

Analysis:

-

Inject the collected dialysate samples into an HPLC-ED system to separate and quantify the concentration of dopamine.

-

-

Data Analysis:

-

Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

-

Plot the percent change in dopamine concentration over time to visualize the effect of harmane administration.

-

Conclusion

This compound is a pharmacologically complex molecule that exerts a wide range of effects on neuronal cells through multiple mechanisms of action. Its potent, reversible inhibition of MAO-A is a central feature, leading to elevated levels of key monoamine neurotransmitters. Concurrently, harmane modulates the activity of serotonergic, imidazoline, and GABAergic receptor systems and inhibits voltage-gated ion channels, particularly calcium channels. Its impact on the dopaminergic system is profound but dose-dependent, with the potential for both increased dopamine release and selective neurotoxicity at higher concentrations. The intricate interplay of these mechanisms underlies its observed neuroprotective, neurotoxic, and psychoactive properties. A thorough understanding of this multifaceted profile is critical for drug development professionals seeking to harness its therapeutic potential or mitigate its risks. Further research is warranted to fully elucidate the downstream signaling consequences of its receptor interactions and to clarify the precise conditions that dictate its neuroprotective versus neurotoxic outcomes.

References

- 1. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Harmane | Imidazoline Receptor | Monoamine Oxidase | TargetMol [targetmol.com]

- 4. Modulation of voltage-gated channel currents by harmaline and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmane Hydrochloride: A Technical Guide to Solubility and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of harmane hydrochloride in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Additionally, it outlines detailed experimental protocols for solubility determination and explores the key signaling pathways influenced by harmane, offering a valuable resource for researchers in pharmacology and drug development.

Core Topic: Solubility of this compound

This compound, a beta-carboline alkaloid, has garnered significant interest for its diverse pharmacological activities. A critical parameter for its in vitro and in vivo study is its solubility in appropriate solvent systems. This guide focuses on its solubility in DMSO, a common organic solvent for initial stock solutions, and PBS (pH 7.4), a physiologically relevant aqueous buffer.

Data Presentation: Quantitative Solubility

The solubility of harmane and its hydrochloride salt can vary. The following table summarizes the available quantitative data for this compound and the related free base, harmane.

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| This compound | DMSO | 55 mg/mL[1] | 251.51 mM | Sonication is recommended to facilitate dissolution[1]. |

| Harmane (free base) | DMSO | ~20 mg/mL[2] | 109.75 mM | |

| Harmane (free base) | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] | 1.37 mM | For maximum aqueous solubility, it is recommended to first dissolve in DMSO and then dilute with PBS[2]. |

| Harmine (B1663883) (related β-carboline) | PBS (pH 7.2) | ~0.25 mg/mL[3] | 1.18 mM | This provides an estimate for a structurally similar compound. |

Experimental Protocols

Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Solubility Determination in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

Procedure:

-

Weighing: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 55 mg/mL solution, add the corresponding volume of DMSO to the weighed compound.

-

Dissolution: Vortex the mixture vigorously. If complete dissolution is not achieved, sonicate the solution for short intervals until the solid is fully dissolved[1].

-

Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected containers. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination in PBS (pH 7.4) from a DMSO Stock

This is a common method for preparing working solutions for cell-based assays and other aqueous experimental systems.

Materials:

-

This compound stock solution in DMSO (prepared as in Protocol 1)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

-

Sterile tubes for dilution

Procedure:

-

Preparation of PBS: Prepare or obtain sterile PBS at pH 7.4.

-

Serial Dilution: Prepare a series of dilutions of the this compound DMSO stock solution into PBS (pH 7.4). It is crucial to maintain a low final concentration of DMSO (typically <0.5%) to minimize solvent-induced artifacts in biological assays.

-

Equilibration: Gently mix the dilutions and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).

-

Observation and Measurement: Visually inspect for the highest concentration that remains a clear solution (no precipitation). For a more quantitative assessment, the samples can be filtered or centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of harmane and the experimental workflow for solubility determination.

References

Harmane Hydrochloride: A Technical Guide to its Role as a Monoamine Oxidase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmane hydrochloride, a β-carboline alkaloid, is a potent and selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme critical in the catabolism of key neurotransmitters. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for the development of antidepressants and anxiolytics.

Harmane, a naturally occurring β-carboline alkaloid, and its hydrochloride salt have been identified as potent and selective inhibitors of MAO-A.[1][2] Understanding the specifics of this inhibition is crucial for leveraging its therapeutic potential. This guide will delve into the quantitative aspects of its inhibitory activity, the experimental methods used to characterize it, and the downstream effects on neurotransmitter signaling.

Mechanism of Action

This compound acts as a reversible and competitive inhibitor of MAO-A .[3] This means that it binds to the active site of the MAO-A enzyme, preventing the binding of its natural substrates. The reversible nature of this inhibition is a key characteristic, as it allows for a more controlled modulation of enzyme activity compared to irreversible inhibitors.

The inhibition of MAO-A by this compound leads to a decrease in the breakdown of monoamine neurotransmitters in the presynaptic neuron. This results in an accumulation of serotonin, norepinephrine, and dopamine in the cytoplasm, leading to increased vesicular storage and subsequent release into the synaptic cleft. The elevated levels of these neurotransmitters in the synapse are believed to be the primary mechanism behind the observed antidepressant and anxiolytic effects of harmane.[4]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound against MAO-A have been quantified in numerous studies. The following tables summarize the key inhibition constants.

Table 1: In Vitro Inhibitory Potency of Harmane against Monoamine Oxidase (MAO)

| Compound | Target | IC50 (µM) | Source |

| Harmane | Human MAO-A | 0.5 | [1][5][6] |

| Harmane | Human MAO-B | 5 | [1][5][6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Other Receptor Binding Affinities of this compound

| Receptor/Target | IC50 (µM) | Source |

| Benzodiazepine Receptor | 7 | [5][7] |

| Opioid Receptor | 2.8 | [5][7] |

| α2-adrenergic Receptor | 18 | [5][7] |

| I1 imidazoline (B1206853) receptor | 0.03 | [5][7] |

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on MAO-A using kynuramine (B1673886) as a substrate. The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured fluorometrically.

Materials:

-

Recombinant human MAO-A enzyme

-

This compound

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.

-

Prepare a stock solution of kynuramine in potassium phosphate buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer

-

Different concentrations of this compound (or vehicle for control)

-

Recombinant human MAO-A enzyme

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add the kynuramine solution to each well to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction and Measurement:

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of MAO-A Inhibition by this compound

Caption: MAO-A Inhibition by this compound in the Synapse.

Experimental Workflow for In Vitro MAO-A Inhibition Assay

Caption: Workflow for Determining MAO-A Inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAO-A. Its ability to increase the synaptic availability of key monoamine neurotransmitters underscores its potential as a therapeutic agent for mood and anxiety disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of harmane-based compounds. Future investigations may focus on optimizing its pharmacokinetic properties and further elucidating its complex pharmacological profile.

References

- 1. abmole.com [abmole.com]

- 2. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HARMAN HYDROCHLORIDE | 21655-84-5 [m.chemicalbook.com]

In-Depth Technical Guide to the Synthesis and Purification of Harmane Hydrochloride from Peganum harmala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of harmane hydrochloride, a beta-carboline alkaloid of significant pharmacological interest, from the seeds of Peganum harmala (Syrian Rue). This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate the production of high-purity this compound for research and development purposes.

Introduction

Peganum harmala is a perennial plant rich in beta-carboline alkaloids, primarily harmine (B1663883) and harmaline (B1672942).[1][2] These alkaloids serve as valuable precursors for the semi-synthesis of other derivatives with diverse biological activities. Harmane, in particular, has garnered attention for its potential therapeutic applications, including its role as a monoamine oxidase inhibitor (MAOI) and its interactions with various neurological pathways. This guide outlines a multi-step process beginning with the extraction of total harmala alkaloids from Peganum harmala seeds, followed by the separation of the key precursors, their chemical conversion to harmane, and final purification as the hydrochloride salt.

Overall Synthesis Workflow

The synthesis of this compound from Peganum harmala seeds can be logically divided into four main stages:

-

Extraction of Total Harmala Alkaloids: Isolation of the crude alkaloid mixture from the seed matrix.

-

Separation of Harmine and Harmaline: Chromatographic separation of the two major alkaloids.

-

Chemical Conversion to Harmane: A two-step process involving the conversion of harmaline to harmine and the subsequent demethylation of harmine to harmol (B1672944), which is then converted to harmane.

-

Formation and Purification of this compound: Conversion of harmane freebase to its more stable and soluble hydrochloride salt, followed by purification.

Experimental Protocols

Extraction of Total Harmala Alkaloids

This procedure is adapted from established acid-base extraction methodologies.[3][4]

Materials:

-

Ground Peganum harmala seeds

-

5% Hydrochloric acid (HCl)

-

25% Sodium hydroxide (B78521) (NaOH) solution

-

Chloroform

Procedure:

-

Defatting: Macerate 100 g of ground Peganum harmala seeds in 500 mL of hexane for 24 hours with occasional stirring. Filter the mixture and discard the hexane extract. This step removes oils and other non-polar compounds.

-

Acidic Extraction: Transfer the defatted seed residue to a beaker and add a solution of 500 mL of 60% methanol containing 5% HCl. Heat the mixture on a hot plate at 50°C for 30 minutes with stirring.[3]

-

Isolation: Allow the mixture to cool and then filter to collect the acidic extract. Centrifuge the extract to remove any remaining solid particles.

-

Basification and Precipitation: Transfer the acidic extract to a large beaker and slowly add 25% NaOH solution while stirring until the pH reaches approximately 10. This will cause the total harmala alkaloids to precipitate as free bases.

-

Collection of Total Alkaloids: Collect the precipitate by filtration and wash with distilled water until the washings are neutral. Dry the precipitate in a desiccator. This dried precipitate is the crude total alkaloid extract.

Separation of Harmine and Harmaline

The separation of harmine and harmaline from the crude extract can be efficiently achieved using pH-zone-refining counter-current chromatography.

Materials:

-

Crude total alkaloid extract

-

Methyl tert-butyl ether (MTBE)

-

Tetrahydrofuran (THF)

-

Water

-

Triethylamine (B128534) (TEA)

-

Hydrochloric acid (HCl)

Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of MTBE:THF:water (2:2:3 by volume). Add triethylamine to the upper organic stationary phase to a final concentration of 10 mM. Add hydrochloric acid to the aqueous mobile phase to a final concentration of 5 mM.

-

Chromatography: Dissolve the crude alkaloid extract in a suitable volume of the solvent system. Perform the separation using a multilayer coil planet centrifuge according to the manufacturer's instructions.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify those containing pure harmine and harmaline. Combine the respective pure fractions and evaporate the solvent under reduced pressure to obtain isolated harmine and harmaline.

Chemical Conversion to Harmane

This stage involves two key chemical transformations.

The conversion of harmaline to the fully aromatic harmine can be achieved through oxidative dehydrogenation. This step is crucial for maximizing the yield of the desired precursor. Heme peroxidases have been shown to catalyze this transformation.

Materials:

-

Isolated harmaline

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate (B84403) buffer (pH 7.4)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve harmaline in phosphate buffer. Add horseradish peroxidase to the solution.

-

Reaction Initiation: Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide while stirring.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield harmine.

The methoxy (B1213986) group of harmine is cleaved to yield the corresponding hydroxyl derivative, harmol.

Materials:

-

Isolated harmine

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve harmine in a mixture of glacial acetic acid and 48% HBr.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until all the harmine has been consumed.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield harmol. A reported yield for a similar demethylation is approximately 100%.

Formation and Purification of this compound

The final step is the conversion of the harmane freebase to its hydrochloride salt.

Materials:

-

Harmane freebase

-

Anhydrous diethyl ether or ethanol (B145695)

-

Hydrochloric acid (gas or concentrated solution)

Procedure:

-

Dissolution: Dissolve the purified harmane freebase in a minimal amount of anhydrous diethyl ether or ethanol.

-

Precipitation: Slowly bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethanol dropwise, while stirring. This compound will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/ether mixture.

Quantitative Data

The following table summarizes the typical yields reported for the various stages of the synthesis. It is important to note that yields can vary significantly based on the quality of the starting material and the precise experimental conditions.

| Step | Starting Material | Product | Reported Yield (%) | Reference |

| Extraction | Peganum harmala seeds | Crude Alkaloids | 2-7% | |

| Separation | Crude Alkaloid Extract (1.2 g) | Harmine | ~46% | |

| Separation | Crude Alkaloid Extract (1.2 g) | Harmaline | ~27% | |

| Demethylation | Harmine | Harmol | ~100% | - |

Characterization of Harmane

The identity and purity of the synthesized harmane should be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): Definitive assignments of all protons can be obtained using 2D NMR techniques such as COSY and HMBC.

-

¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the aromatic and aliphatic carbons of the harmane structure.

Mass Spectrometry (MS)

The mass spectrum of harmane will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of harmane will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C-N stretching frequencies.

Signaling Pathways and Logical Relationships

The synthesis of this compound from Peganum harmala involves a series of sequential chemical transformations. The logical flow of this process is depicted below.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound from Peganum harmala seeds. The outlined protocols, supported by quantitative data and logical workflows, offer a solid foundation for researchers and drug development professionals to produce this valuable beta-carboline alkaloid for further investigation. It is important to emphasize that the conversion of harmol to harmane requires further methodological development to establish a reliable and high-yielding procedure. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Psychoactive Effects of Harmane Hydrochloride

Abstract

This compound, the salt form of the β-carboline alkaloid Harmane (1-methyl-9H-pyrido[3,4-b]indole), is an endogenous and naturally occurring compound found in various plants, foods, and tobacco smoke.[1][2] Historically associated with the pharmacology of plants like Peganum harmala and as a component of the Amazonian brew Ayahuasca, Harmane has garnered significant scientific interest for its complex neuropharmacological profile.[2][3] It exerts its effects through multiple mechanisms, including inhibition of monoamine oxidase (MAO), modulation of the GABA-A/benzodiazepine (B76468) receptor complex, and interaction with imidazoline (B1206853) receptors.[4][5][6] While preclinical studies have indicated a range of potential psychoactive effects, including antidepressant, anxiogenic, and memory-modulating properties, recent clinical research suggests its intrinsic psychoactive effects in humans are limited at tolerated doses.[7][8][9][10] This technical guide provides a comprehensive overview of the psychoactive effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its pharmacological relationships.

Pharmacodynamics and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, interacting with several key enzyme and receptor systems in the central nervous system. Its primary mechanisms of action are detailed below.

Monoamine Oxidase (MAO) Inhibition

Harmane is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[4] MAO-A is the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3] By inhibiting MAO-A, Harmane increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant medications. This action is crucial for its role in Ayahuasca, where it prevents the breakdown of orally ingested N,N-dimethyltryptamine (DMT), rendering it psychoactive.[9][11]

Benzodiazepine Receptor Modulation

Harmane is a potent inhibitor of binding at the benzodiazepine site of the GABA-A receptor, acting as a competitive inhibitor.[5][12] Its functional effect at this site is complex and has been described as both agonistic and inverse agonistic.[12][13] As an inverse agonist, it can produce effects opposite to those of classic benzodiazepines, such as anxiogenic and learning-enhancing properties, and can be convulsant at higher doses.[8][12] This interaction is supported by findings that the benzodiazepine agonist diazepam can competitively inhibit Harmane-induced convulsions.[12]

Imidazoline Receptor Interaction

Harmane demonstrates a high affinity for imidazoline receptors, particularly the I₁ subtype, for which it is a candidate endogenous ligand.[6][14] Microinjection of Harmane into the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, produces dose-dependent hypotension, an effect mediated by I₁-receptors.[6][15] It also interacts with I₃-receptors in pancreatic beta-cells, where it can stimulate insulin (B600854) secretion.[16][17]

Other Receptor and Enzyme Interactions

Harmane also interacts with a variety of other targets, though typically with lower affinity. These include opioid receptors, α₂-adrenergic receptors, and cholinesterases, which may contribute to its broad pharmacological profile.[14][18][19]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of Harmane's potency and effects.

Table 1: In Vitro Receptor and Enzyme Binding Affinities of Harmane

| Target | Ligand/Assay | Preparation | Kᵢ / IC₅₀ | Reference |

|---|---|---|---|---|

| Monoamine Oxidase-A (MAO-A) | Enzyme Inhibition | Human | 0.5 µM (IC₅₀) | [4][14] |

| Monoamine Oxidase-B (MAO-B) | Enzyme Inhibition | Human | 5 µM (IC₅₀) | [4][14] |

| Benzodiazepine Receptor | [³H]-Flunitrazepam Binding | Rat Brain Membranes | 7 µM (IC₅₀) | [5][14] |

| Imidazoline I₁ Receptor | Receptor Binding | - | 30 nM (IC₅₀) | [14] |

| Opioid Receptor | Receptor Binding | - | 2.8 µM (IC₅₀) | [14] |

| α₂-Adrenergic Receptor | Receptor Binding | - | 18 µM (IC₅₀) | [6][14] |

| Serotonin Receptor | Serotonin Binding | - | 101 µM (IC₅₀) |[14] |

Table 2: Preclinical (In Vivo) Behavioral and Physiological Dosing

| Species | Administration | Dose Range | Observed Effect | Reference |

|---|---|---|---|---|

| Rat | Intraperitoneal (i.p.) | 1.25 - 5 mg/kg | Reduction of apomorphine-induced licking | [13] |

| Rat | Intraperitoneal (i.p.) | 2.5 & 10 mg/kg | Altered monoaminergic activity in fear-associated brain areas | [7] |

| Rat | Intraperitoneal (i.p.) | 5 & 7.5 mg/kg | Impaired working memory | [18] |

| Rat | Microinjection (RVLM) | 0.1 - 1.0 nmol | Dose-dependent hypotension | [15] |

| Rat | Intraperitoneal (i.p.) | 15 mg/kg | Acute tremors; bodyweight loss with chronic administration | [20] |

| Mouse | Oral | 446.8 mg/kg | LD₅₀ (Harmine) |[21] |

Table 3: Clinical (Human) Dosing and Effects of Oral Harmine (B1663883) Hydrochloride

| Study Design | Dose Range | Maximum Tolerated Dose (MTD) | Observed Psychoactive Effects | Key Adverse Events | Reference |

|---|

| Phase 1, Single Ascending Dose | 100 - 500 mg | < 2.7 mg/kg (~100-200 mg) | Very limited; not the principal psychoactive component of Ayahuasca | Nausea, vomiting, drowsiness (dose-dependent, >2.7 mg/kg) |[9][10] |

Mandatory Visualizations

Diagram: Multi-Target Mechanism of Harmane```dot

// Nodes Harmane [label="Harmane HCl", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; MAO [label="Monoamine Oxidase A\n(MAO-A)", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_R [label="GABA-A Receptor\n(Benzodiazepine Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; IM_R [label="Imidazoline I₁ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoamines [label="↑ Synaptic Serotonin,\nDopamine, Norepinephrine", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", shape=rectangle]; GABA_Mod [label="Modulation of\nGABAergic Inhibition", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=rectangle]; Hypotension [label="Central Hypotensive Effect", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF", shape=rectangle]; Psycho_Effects [label="Psychoactive Effects\n(Antidepressant, Anxiogenic,\nCognitive Modulation)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF", shape=rectangle, width=3];

// Edges Harmane -> MAO [label="Inhibits", color="#EA4335"]; Harmane -> GABA_R [label="Modulates\n(Inverse Agonist)", color="#EA4335"]; Harmane -> IM_R [label="Activates", color="#EA4335"];

MAO -> Monoamines [style=dashed, arrowhead=none, label="Degrades"];

Monoamines -> Psycho_Effects [label="Contributes to", color="#4285F4"]; GABA_Mod -> Psycho_Effects [label="Contributes to", color="#EA4335"];

GABA_R -> GABA_Mod [color="#202124"]; IM_R -> Hypotension [color="#202124"]; }

References

- 1. Harmane - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Harmane produces hypotension following microinjection into the RVLM: possible role of I1-imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. oatext.com [oatext.com]

- 9. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psypost.org [psypost.org]

- 12. Benzodiazepine antagonism by harmane and other beta-carbolines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of harmane and other β-carbolines on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Harmane produces hypotension following microinjection into the RVLM: possible role of I(1)-imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The putative imidazoline receptor agonist, harmane, promotes intracellular calcium mobilisation in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of the beta-carbolines, harmane and pinoline, on insulin secretion from isolated human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Harmane Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 19. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chronic harmine treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Harmane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of harmane (1-methyl-β-carboline), a potent β-carboline alkaloid. It details its primary natural sources, methodologies for its extraction and purification, and the process for its conversion to the hydrochloride salt form. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development endeavors.

Natural Sources of Harmane

Harmane is a naturally occurring alkaloid found in a variety of plants, and is also formed during the heating of certain foods and in tobacco smoke.[1][2] The most significant plant sources, valued for their relatively high concentrations of harmane and related β-carboline alkaloids, are Peganum harmala (Syrian Rue) and various species of the Passiflora (passionflower) genus.[3][4] It is also a notable component of Banisteriopsis caapi, a key ingredient in the psychoactive Amazonian beverage, Ayahuasca.[5]

Quantitative Distribution of Harmane Alkaloids

The concentration of harmane and related alkaloids can vary significantly based on the plant species, the specific part of the plant, and geographical location. Seeds and roots typically contain the highest concentrations.

| Plant Source | Plant Part | Harmane/Harmala Alkaloid Content (% w/w) | Notes |

| Peganum harmala (Syrian Rue) | Seeds | 2% - 7% (Total Alkaloids) | Contains a mixture of harmine (B1663883), harmaline (B1672942), harmane, and harmalol. Harmine and harmaline are the major components. |

| Roots | High concentration, secondary to seeds | Roots primarily contain harmine and harmol (B1672944). | |

| Banisteriopsis caapi | Stem | 0.31% - 8.43% (Harmine) | Also contains harmaline and tetrahydroharmine. |

| Passiflora incarnata | Leaves | 0% - 0.12% (Total Alkaloids) | Contains minor amounts of harmol and harmine. |

| Passiflora caerulea | - | Contains significant amounts of harmine. | Identified as a potential source for harmine production. |

| Hippophae rhamnoides (Sea Buckthorn) | Fruit Residue | ~0.85% | An unconventional but reported source. |

Extraction and Purification Methodologies

The extraction of harmane from plant material is primarily based on its alkaline nature, allowing for separation from neutral and acidic components via acid-base extraction techniques. Subsequent purification steps are necessary to isolate harmane from other co-extracted alkaloids, such as harmine and harmaline.

Overview of Extraction Techniques

Several methods have been developed for the extraction of harmala alkaloids, ranging from traditional solvent-based approaches to more modern, efficient techniques.

| Extraction Method | Principle | Advantages | Disadvantages |

| Acid-Base Extraction | Exploits the differential solubility of alkaloids in acidic (salt form, water-soluble) and basic (freebase form, organic-soluble) conditions. | Simple, well-established, and effective for initial crude extraction. | Can be time-consuming and may require large volumes of solvents. |

| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Efficient for exhaustive extraction. | Time-consuming (e.g., 7 hours) and involves prolonged exposure to heat, which can degrade sensitive compounds. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating the release of target compounds. | Very rapid (e.g., 10-15 minutes), efficient, and uses less solvent. | Requires specialized equipment. |

| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Faster than conventional methods and operates at lower temperatures. | Yields may be slightly lower than MAE or Soxhlet. |

Purification Techniques

Crude alkaloid extracts require further purification to isolate harmane.

-

Selective Precipitation: This method leverages the slight differences in basicity between harmine and harmaline. By carefully adjusting the pH of an acidic solution of the mixed alkaloids, harmine can be precipitated before harmaline.

-

Recrystallization: A standard technique to purify the precipitated harmane by dissolving it in a suitable solvent (e.g., methanol) and allowing it to slowly crystallize, leaving impurities behind in the solution.

-

Chromatography: High-performance liquid chromatography (HPLC) and pH-zone-refining counter-current chromatography (CCC) are advanced methods used to achieve high-purity separation of individual alkaloids from a crude extract.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and conversion of harmane.

General Acid-Base Extraction from Peganum harmala Seeds

This protocol outlines a standard laboratory procedure for obtaining a crude mixture of harmala alkaloids.

Objective: To extract total harmala alkaloids from Peganum harmala seeds.

Materials:

-

Dried, powdered Peganum harmala seeds

-

Hexane (B92381) (for defatting)

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide

-

Dichloromethane or Ethyl Acetate (B1210297)

-

Filter paper, beakers, separatory funnel, rotary evaporator

Procedure:

-

Defatting: Mix 30g of powdered seeds with 65mL of hexane and stir for 30 minutes. Filter to separate the seed residue from the hexane, which contains lipids and non-polar compounds.

-

Acidic Extraction: Transfer the defatted seed powder to a beaker. Add 120mL of a 60% methanol solution containing 5% HCl. Heat the mixture to 50°C and stir for 30 minutes. This step protonates the alkaloids, making them soluble in the acidic methanol.

-

Filtration: Allow the mixture to cool and then filter to collect the acidic extract containing the alkaloid salts.

-

Solvent Evaporation: Evaporate the methanol from the filtrate, typically using a rotary evaporator, leaving an acidic aqueous solution.

-

Basification and Precipitation: Slowly add a base (e.g., 25% NaOH solution) to the aqueous extract while stirring until the pH is basic (pH 9-10). This deprotonates the alkaloids, causing them to precipitate out of the solution as a freebase solid.

-

Collection of Crude Alkaloids: Collect the precipitate by filtration. Wash the solid with distilled water to remove residual salts and then dry thoroughly. This yields the crude total alkaloid extract.

Microwave-Assisted Extraction (MAE) of Harmane

This protocol describes an optimized, rapid extraction method.

Objective: To rapidly extract harmala alkaloids using microwave energy.

Optimal Conditions:

-

Solvent: 75.5% ethanol (B145695) in water

-

Liquid-to-Solid Ratio: 31.3 mL of solvent per 1 g of powdered plant material

-

Microwave Power: 600 W

-

Temperature: 80.7°C

-

Extraction Time: 10.1 minutes

Procedure:

-

Combine the powdered plant material and the extraction solvent in a vessel suitable for microwave extraction according to the specified ratio.

-

Place the vessel in the microwave reactor.

-

Apply the specified microwave power, temperature, and time settings.

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

The resulting extract can then be further processed (e.g., via acid-base purification) to isolate the alkaloids.

Conversion of Harmane Freebase to Harmane Hydrochloride

This protocol details the final step of converting the purified harmane freebase into its more stable and water-soluble hydrochloride salt.

Objective: To synthesize this compound from harmane freebase.

Materials:

-

Purified harmane freebase

-

Ethanol or Acetone

-

Hydrochloric Acid (HCl), concentrated or as a solution in ethanol/ether

-

Ethyl acetate (for washing/recrystallization)

-

Glassware, pH meter or litmus (B1172312) paper

Procedure:

-

Dissolution: Dissolve the purified harmane freebase in a minimal amount of a suitable organic solvent, such as ethanol or acetone.

-

Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. This can be done by adding a concentrated HCl solution dropwise or by using a pre-prepared solution of HCl in a solvent like ethanol or ether. The solution should become acidic.

-

Precipitation: As the harmane freebase reacts with HCl, the this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. Cooling the mixture can enhance precipitation.

-

Isolation: Collect the precipitated this compound crystals by filtration.

-

Purification: Wash the collected crystals with a cold solvent (e.g., ethyl acetate or ether) to remove any remaining impurities. For higher purity, the hydrochloride salt can be recrystallized. This involves dissolving it in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allowing it to cool slowly to form purified crystals.

-

Drying: Dry the purified this compound crystals thoroughly, preferably under a vacuum, to remove all residual solvent.

Biosynthesis and Signaling Pathway of Harmane

Biosynthesis of Harmane

The biosynthesis of harmane in plants begins with the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, a Pictet-Spengler condensation, methylation, and oxidation, to form the final β-carboline structure.

Primary Signaling Pathway: MAO-A Inhibition

Harmane is a well-documented reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. By inhibiting MAO-A, harmane increases the synaptic levels of these neurotransmitters, which is believed to underlie many of its neurological effects.

This technical guide provides a foundational understanding of the natural sourcing and chemical manipulation of harmane. The detailed protocols and compiled data are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this important β-carboline alkaloid.

References

Harmane Hydrochloride's Interaction with Imidazoline Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between harmane hydrochloride and the distinct classes of imidazoline (B1206853) binding sites (IBS). Harmane, a β-carboline alkaloid, has been identified as a potent ligand for these sites, exhibiting a complex pharmacological profile that is of significant interest in neuroscience and drug development. This document synthesizes the current understanding of harmane's binding affinities, the experimental protocols used to elucidate these interactions, and the known signaling pathways associated with imidazoline receptor subtypes.

Quantitative Binding Profile of Harmane at Imidazoline Binding Sites

This compound demonstrates a high affinity for multiple subtypes of imidazoline binding sites, with a notable preference for the I₁ subtype. The following tables summarize the available quantitative data on harmane's binding characteristics.

Table 1: Binding Affinity of Harmane for I₁ Imidazoline Receptors

| Compound | Receptor Subtype | Reported Affinity | Tissue/Cell Line | Radioligand | Reference |

| Harmane | I₁ | IC₅₀ = 30 nM | Not Specified | Not Specified | [1] |

Table 2: Qualitative and Functional Interaction of Harmane with I₂ Imidazoline Binding Sites

| Compound | Receptor Subtype | Observation | Experimental Model | Implication | Reference |

| Harmane | I₂ | High affinity | Not Specified | Direct binding to I₂ sites | [2][3] |

| Harmane | I₂ | Full substitution for the I₂ ligand BU224 | Rat drug discrimination studies | Functional interaction with I₂ sites, likely related to its MAO-A inhibitory properties | [4] |

Table 3: Interaction of Harmane with I₃ Imidazoline Binding Sites

| Compound | Receptor Subtype | Observation | Experimental Model | Implication | Reference |

| Harmane | I₃ | Promotes intracellular calcium mobilization | Pancreatic β-cells (MIN6 cell line) | Potential role in modulating insulin (B600854) secretion via I₃-related mechanisms | [5] |

Experimental Protocols: Radioligand Binding Assays

The characterization of harmane's interaction with imidazoline binding sites predominantly relies on competitive radioligand binding assays. These assays measure the ability of a test compound (harmane) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

General Principle

In a competitive binding assay, a fixed concentration of a radiolabeled ligand is incubated with a preparation of tissues or cells expressing the target imidazoline binding sites. Increasing concentrations of the unlabeled test compound (harmane) are added to compete for binding to the receptors. The amount of radioligand bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[6]

Detailed Methodology for I₁ and I₂ Binding Assays

The following is a synthesized, step-by-step protocol for conducting radioligand binding assays to determine the affinity of harmane for I₁ and I₂ imidazoline binding sites.

2.2.1. Materials and Reagents

-

Tissue Source: Rodent brain, kidney, or liver, or cell lines known to express I₁ or I₂ sites (e.g., PC12 cells for I₁).

-

Radioligands:

-

For I₁ sites: [³H]clonidine

-

For I₂ sites: [³H]idazoxan or [³H]2-BFI (2-(2-benzofuranyl)-2-imidazoline)

-

-

This compound: Stock solution of known concentration.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM HEPES, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.

-

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinator: A high concentration of a non-radiolabeled ligand (e.g., 10 µM clonidine (B47849) for I₁ assays, 10 µM idazoxan (B1206943) for I₂ assays).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter and Scintillation Fluid.

2.2.2. Tissue Homogenate Preparation

-

Euthanize the animal according to approved ethical protocols.

-

Rapidly dissect the desired tissue (e.g., whole brain, kidney cortex) on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration can be determined using a standard method like the Bradford or BCA assay.

-

Aliquots of the membrane preparation can be stored at -80°C until use.

2.2.3. Assay Procedure

-

Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of harmane.

-

To each tube, add the following in order:

-

Assay buffer

-

Membrane homogenate (typically 50-100 µg of protein)

-

For non-specific binding tubes, add the non-specific binding determinator.

-

For experimental tubes, add the desired concentration of this compound.

-

Add the radioligand at a concentration near its Kₔ value (e.g., 1-5 nM for [³H]clonidine or [³H]idazoxan).

-

-

The final assay volume is typically 250-500 µL.

-

Incubate the tubes at room temperature (or 25°C) for 30-60 minutes to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters that have been pre-soaked in the wash buffer.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

2.2.4. Data Analysis

-

Calculate the mean counts per minute (CPM) for each set of triplicates.

-

Determine specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled competitor).

-

Plot the percentage of specific binding against the logarithm of the harmane concentration.

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Signaling Pathways

The interaction of harmane with imidazoline binding sites can trigger distinct downstream signaling cascades, depending on the receptor subtype involved.

I₁ Imidazoline Receptor Signaling

Activation of the I₁ imidazoline receptor is known to initiate a signaling pathway that is distinct from the classical G-protein coupled receptor cascades involving adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.[7] The primary signaling event is the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[8]

I₂ Imidazoline Binding Site Association

The I₂ imidazoline binding sites are primarily located on the outer membrane of mitochondria and are closely associated with monoamine oxidases (MAO-A and MAO-B).[5] Harmane is also a known inhibitor of MAO-A.[1] The interaction of harmane at the I₂ site is thought to allosterically modulate the activity of MAO, thereby influencing neurotransmitter metabolism.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding experiment to determine the affinity of harmane for imidazoline binding sites is depicted below.

Conclusion

This compound is a potent and selective ligand for I₁ imidazoline binding sites, with significant interactions at I₂ and I₃ sites as well. Its high affinity, particularly for the I₁ subtype, suggests that it may serve as a valuable pharmacological tool for probing the physiological and pathological roles of these receptors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced interactions of harmane and other novel compounds with the imidazoline binding site family. The elucidation of the associated signaling pathways is crucial for understanding the functional consequences of these interactions and for the development of new therapeutic agents targeting these sites for a variety of neurological and metabolic disorders.

References

- 1. I2-imidazoline binding sites: relationship with different monoamine oxidase domains and identification of histidine residues mediating ligand binding regulation by H+1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graphpad.com [graphpad.com]

- 3. researchgate.net [researchgate.net]

- 4. Localization of I2-imidazoline binding sites on monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Harmane Hydrochloride in Plasma using HPLC

This application note details a sensitive and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantification of harmane in human plasma. This protocol is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, toxicological analyses, or clinical research related to β-carboline alkaloids.

Introduction

Harmane is a tremorogenic β-carboline alkaloid found in various foodstuffs, beverages, and tobacco smoke. Its presence in the human body and potential association with neurological conditions such as essential tremor necessitates a reliable analytical method for its quantification in biological matrices.[1][2] This document provides a detailed protocol for the determination of harmane concentrations in plasma using reversed-phase HPLC with fluorescence detection, a method proven to be both sensitive and reproducible.[1][3]

Principle

The method involves the extraction of harmane from human plasma under alkaline conditions using a liquid-liquid extraction procedure. The analyte is then separated from endogenous plasma components on a C18 reversed-phase column with an isocratic mobile phase. Quantification is achieved through fluorescence detection, which offers high sensitivity and selectivity for harmane.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC method for harmane quantification in plasma.

Table 1: Linearity

| Parameter | Value |

| Concentration Range | 0 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 (Typical) |

Note: Specific correlation coefficient values were not detailed in the provided search results but are typically expected to be >0.99 for bioanalytical methods.

Table 2: Precision

| Parameter | Concentration | Coefficient of Variation (CV, %) |

| Intraday Precision | 25 ng/mL | < 6.7% |

| Interday Precision | 25 ng/mL | 7.3% |

Table 3: Accuracy & Recovery

| Parameter | Concentration | Recovery (%) |

| Absolute Recovery | Not Specified | 59% |

Note: Accuracy data across different concentration levels were not explicitly presented in a tabular format in the search results.

Table 4: Limit of Detection (LOD)

| Parameter | Value |

| Limit of Detection (LOD) | 206 pg/mL (in 10 mL of blood) |

Experimental Protocols

Materials and Reagents

-

Harmane hydrochloride standard

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methyl-t-butyl ether (HPLC grade)

-

Potassium phosphate (B84403) monobasic (ACS grade)

-

Sodium hydroxide (B78521) (ACS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

-

Column: C18 reversed-phase column (250 x 4.6 mm).

-

Mobile Phase: 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Fluorescence Detector Wavelengths: Excitation at 300 nm and Emission at 435 nm.

Sample Preparation Protocol

-

Alkalinization: To a tube containing up to 10 mL of whole blood or plasma, add half a volume of 1 M NaOH.

-

Vortexing and Shaking: Vortex the mixture for 30 seconds and then shake on a horizontal rotator for 30 minutes at room temperature.

-

Extraction: Add 15 mL of the extraction solution, consisting of ethyl acetate and methyl-t-butyl ether (2:98, v/v), to the tube.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

-

Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (e.g., 0.25 mL).

-

Injection: Inject a 50 µL aliquot of the reconstituted sample into the HPLC system.

Standard Curve Preparation

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions of the stock solution with methanol to prepare working standards.

-